N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Descripción

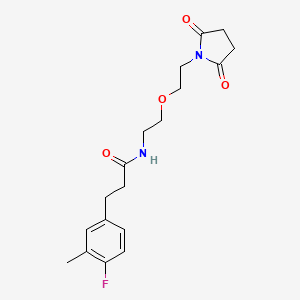

"N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide" is a synthetic small molecule characterized by three key structural motifs:

A 2,5-dioxopyrrolidin-1-yl group: This moiety is a reactive N-hydroxysuccinimide (NHS) ester derivative, widely used in bioconjugation chemistry for forming stable amide bonds with primary amines .

Ethoxyethyl linker: A polyethylene glycol (PEG)-like spacer that enhances solubility and reduces steric hindrance during conjugation .

4-Fluoro-3-methylphenyl propanamide core: The fluorinated aromatic group improves metabolic stability and membrane permeability, while the methyl substituent may influence target selectivity .

However, specific pharmacological data are absent in the provided evidence.

Propiedades

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-fluoro-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O4/c1-13-12-14(2-4-15(13)19)3-5-16(22)20-8-10-25-11-9-21-17(23)6-7-18(21)24/h2,4,12H,3,5-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDAXCQQEUTGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl group through a cyclization reaction of a suitable precursor.

Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain is introduced via an etherification reaction, where an appropriate ethoxyethyl halide reacts with the pyrrolidinone intermediate.

Incorporation of the Fluoromethylphenyl Group: The final step involves the coupling of the fluoromethylphenyl group to the ethoxyethyl intermediate through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the ethoxyethyl chain or the fluoromethylphenyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Substitution: The fluorine atom in the fluoromethylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that derivatives of pyrrolidine can inhibit cancer cell proliferation. The incorporation of specific substituents like the fluoro group may enhance selectivity towards cancerous cells.

- Neurological Effects : Compounds containing dioxopyrrolidine have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Pharmaceutical Applications

Given its diverse biological activities, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide may find applications in:

- Drug Development : Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.

- Targeted Therapy : The ability to modify the compound's structure could lead to targeted therapies in oncology or infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in various applications:

Mecanismo De Acción

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and synthetic features of "N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide" are compared below with three analogous compounds from the literature.

Key Observations:

Functional Group Reactivity: The target compound’s NHS ester is shared with the fullerene derivative in , enabling amine conjugation. In contrast, compounds in and lack NHS groups but utilize diazenyl or carboxamide linkages for target engagement. The ethoxyethyl linker in the target compound is shorter than the PEG spacer in , which may limit its use in nanoparticle systems but improve pharmacokinetics in small-molecule applications.

Aromatic Substituent Effects :

- The 4-fluoro-3-methylphenyl group in the target compound differs from the 2,5-dimethoxyphenyl group in and the pyrimidinyl cyclopropane in . Fluorine enhances electronegativity and metabolic stability, whereas methoxy or pyrimidine groups prioritize π-π stacking or hydrogen bonding.

Synthetic Strategies :

- The target compound’s synthesis likely follows NHS activation (as in ), whereas employs palladium catalysis for heterocycle formation, and uses HATU for amide bond construction. These differences reflect divergent applications: bioconjugation (target), kinase inhibition (), or protease targeting ().

Research Implications and Limitations

- Pharmacological Potential: The target compound’s fluorophenyl and NHS ester groups suggest dual utility as a prodrug (via conjugation) or a kinase inhibitor scaffold.

- Synthetic Scalability : The use of DCC/NHS in is cost-effective but may require rigorous purification to remove dicyclohexylurea byproducts. Modern alternatives (e.g., HATU in ) offer higher efficiency but at greater expense.

- Structural Limitations : The absence of a heterocyclic core (cf. ) may reduce the target compound’s binding affinity for enzymatic pockets, necessitating further derivatization.

Actividad Biológica

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is C16H22N2O4F, with a molecular weight of approximately 338.42 g/mol. The compound features a pyrrolidinone ring, an ethoxyethyl chain, and a fluoro-substituted phenyl group, contributing to its potential biological activity.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O4F |

| Molecular Weight | 338.42 g/mol |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit anticonvulsant properties, suggesting that this compound may also have applications in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds containing the pyrrolidine-2,5-dione moiety. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown broad-spectrum anticonvulsant activity in various animal models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (s.c. PTZ) test . These models are critical for evaluating the efficacy of new antiepileptic drugs.

Pharmacological Evaluation

In preclinical studies, compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide have demonstrated promising results in terms of safety and efficacy profiles. For example:

- ED50 Values : In one study, certain derivatives exhibited effective doses (ED50) ranging from 42.83 mg/kg to 67.65 mg/kg in seizure models .

- Safety Profiles : The rotarod test indicated a favorable safety margin compared to traditional antiepileptic drugs like valproic acid .

ADME-Tox Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of related compounds have been extensively studied. These studies revealed:

- Metabolic Stability : Compounds like AS-1 showed excellent metabolic stability with minimal interaction with human cytochrome P450 isoforms, indicating a lower risk for drug-drug interactions .

- Permeability : High permeability in artificial membrane permeability assays suggests good bioavailability potential for therapeutic use .

Study 1: Anticonvulsant Screening

A study conducted on hybrid molecules incorporating the pyrrolidine structure found that several compounds exhibited significant protection against seizures in animal models. Notably, compounds were assessed using both MES and s.c. PTZ tests, demonstrating their potential as effective antiepileptic agents .

Study 2: Pharmacokinetic Analysis

Another research effort focused on the pharmacokinetics of N-benzyl derivatives revealed promising absorption characteristics and low hepatotoxicity at therapeutic concentrations. This study emphasizes the importance of structural modifications in enhancing drug-like properties while maintaining safety .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidinone ring, followed by sequential coupling of the ethoxyethyl linker and 4-fluoro-3-methylphenylpropanamide moiety. Critical considerations include:

- Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or dichloromethane for solubility ), and catalyst use (e.g., EDCI/HOBt for coupling reactions ).

- Purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC and NMR .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of activated ester for nucleophilic substitution) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1650–1750 cm⁻¹ for carbonyl groups (pyrrolidinone and amide) .

- HPLC/MS : To assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from structural analogs (e.g., methylsulfonyl vs. fluorophenyl substitutions) or assay conditions. Methodological strategies include:

- Comparative studies : Test the compound alongside analogs (e.g., 3-(4-(methylsulfonyl)phenyl)propanamide derivatives ) under standardized assays (e.g., enzyme inhibition kinetics).

- Computational modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., kinases or GPCRs) and validate with SPR or ITC .

- Off-target profiling : Employ high-throughput screening to identify non-specific interactions .

Q. What experimental approaches can optimize the compound’s pharmacokinetic properties for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the ethoxyethyl chain to improve solubility .

- Prodrug strategies : Mask the pyrrolidinone ring with enzymatically cleavable groups (e.g., acetyl) to enhance bioavailability .

- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation and adjust substituents (e.g., fluorine position) accordingly .

Q. How do reaction conditions influence regioselectivity in functionalizing the pyrrolidinone ring?

- Oxidation/Reduction : Selective oxidation of the pyrrolidinone’s methylene groups requires controlled use of oxidizing agents (e.g., KMnO4 under acidic conditions) to avoid over-oxidation .

- Substitution reactions : Electrophilic aromatic substitution on the fluorophenyl group is sensitive to solvent polarity (e.g., DMF stabilizes transition states for nitro-group introduction) .

- Catalyst screening : Pd/C or Ni catalysts for hydrogenation of unsaturated bonds without altering the fluorophenyl moiety .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of the ethoxyethyl linker?

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during coupling steps .

- Low-temperature reactions : Conduct nucleophilic substitutions at 0–5°C to minimize elimination byproducts .

- In situ activation : Generate reactive intermediates (e.g., acyl chlorides) immediately before use to prevent degradation .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue experiments .

- Fluorescent labeling : Attach BODIPY or Cy5 tags to the ethoxyethyl chain for live-cell imaging and target localization studies .

- Dose-response analysis : Perform IC50/EC50 determinations across multiple cell lines to identify cell-type-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.